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molecular formula C17H20 B8444071 1,1-Diphenyl-2-methylbutane CAS No. 26465-78-1

1,1-Diphenyl-2-methylbutane

Cat. No. B8444071
M. Wt: 224.34 g/mol
InChI Key: YVULBXRMBQUANX-UHFFFAOYSA-N
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Patent
US05866514

Procedure details

Using the same catalyst as that of Preparation Example 1, reaction was carried out with butene-1 and diphenylmethane to obtain sec-butyldiphenylmethane of 96 wt. % purity. The boiling point of the reaction product was 301° to 309° C. and the flash point thereof was 162° C. This reaction product is called as diarylalkane 2 (hereinafter referred to as "DAA2") and the physical properties thereof are shown in the following Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]=[CH2:4].[C:5]1([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[CH:3]([CH:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH2:2][CH3:1])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of Preparation Example 1, reaction

Outcomes

Product
Name
Type
product
Smiles
C(C)(CC)C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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